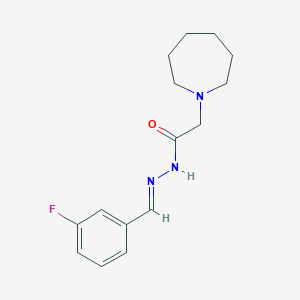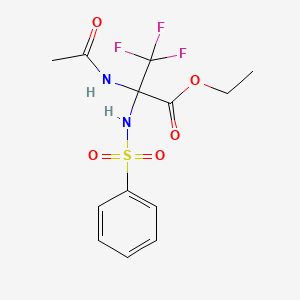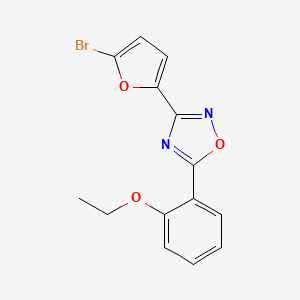![molecular formula C23H24N4O B5512135 1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The exploration of novel chemical entities such as "1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide" involves understanding its synthesis, structural characteristics, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex molecules incorporating elements like pyridinylpyrimidin rings and cyclopropanecarboxamide moieties often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. For example, Zhou et al. (2021) detailed a high-yield synthetic method for a related compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in constructing such molecules (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like NMR and MS, providing insights into the arrangement of atoms and the overall molecular geometry. For instance, Hu et al. (2007) discussed the planar nature of a fused thienopyrimidinone ring system, which could be relevant to understanding the structural aspects of the compound (Hu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups, such as amide or ester moieties, under various conditions. The work by Shi et al. (2018) on catalytic reactions for synthesizing pharmacophores highlights the creative approaches taken in chemical synthesis that could apply to our compound of interest (Shi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of compounds like the one described, are crucial for their manipulation in the laboratory and potential application. These properties are often determined through empirical studies and can influence how the compound is handled and formulated.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental to understanding the potential applications and safety of new chemical entities. Studies like those by Rahmouni et al. (2014) and Zhou et al. (2021), which explore the synthesis and characterization of novel compounds, provide a foundation for predicting the behavior of similarly structured molecules in chemical reactions and biological systems (Rahmouni et al., 2014), (Zhou et al., 2021).
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary applications of this compound is in the realm of anticancer drug development. Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and cell cycle arrest (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Effects
The compound's ability to selectively inhibit histone deacetylase (HDAC) enzymes has been explored, with implications for treating a range of diseases. HDAC inhibitors like this compound can modulate gene expression, potentially offering therapeutic benefits in cancers and neurological disorders by inducing histone acetylation, p21 protein expression, and leading to cell-cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).
Structural Impact on Pharmaceutical Development
Research into the structural aspects of similar compounds has shown their potential in creating new pharmacophores for drug design. The study of hydrogen bonding in anticonvulsant enaminones, for example, provides insight into how variations in chemical structure, such as the presence of a pyridinyl group, can affect the pharmacological properties of a compound, influencing its solubility, stability, and bioavailability (Kubicki et al., 2000).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-15-4-6-19(7-5-15)23(10-11-23)22(28)27-17(3)20-14-25-21(26-16(20)2)18-8-12-24-13-9-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUPFHIMRRRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)NC(C)C3=CN=C(N=C3C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)
![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)
![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)


![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)
![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)